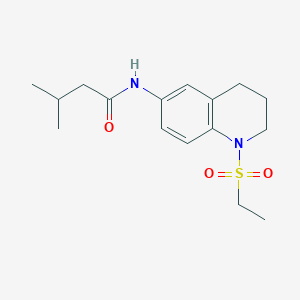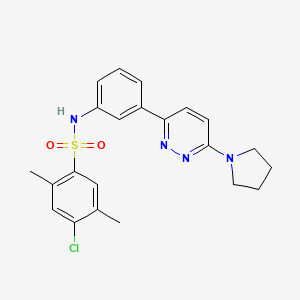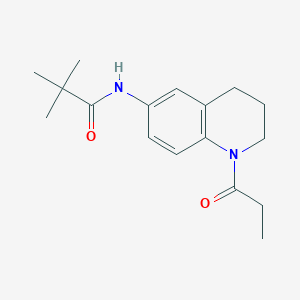![molecular formula C21H24N4O2S2 B11262536 N-{3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-5-methylthiophene-2-sulfonamide](/img/structure/B11262536.png)
N-{3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-5-methylthiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-5-methylthiophene-2-sulfonamide typically involves multiple steps. One common method includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinones.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally involves standard organic synthesis techniques, including cycloaddition and condensation reactions, under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-{3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-5-methylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
N-{3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-5-methylthiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-{3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-5-chlorothiophene-2-sulfonamide
- N-{3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-2,4-dimethoxybenzene-1-sulfonamide
Uniqueness
N-{3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-5-methylthiophene-2-sulfonamide is unique due to its combination of a pyridazine ring, a thiophene ring, and an azepane ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C21H24N4O2S2 |
|---|---|
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-5-methylthiophene-2-sulfonamide |
InChI |
InChI=1S/C21H24N4O2S2/c1-16-9-12-21(28-16)29(26,27)24-18-8-6-7-17(15-18)19-10-11-20(23-22-19)25-13-4-2-3-5-14-25/h6-12,15,24H,2-5,13-14H2,1H3 |
Clé InChI |
AYYPOMDDTWUKSV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}pyridine-3-sulfonamide](/img/structure/B11262453.png)
![N-(4-fluorophenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B11262457.png)
![N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B11262469.png)


![N-(3-acetylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B11262485.png)

![ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B11262493.png)
![1-(4-chlorophenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B11262500.png)

![2-(4-chlorophenyl)-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B11262505.png)

![2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11262524.png)
![N-(3,5-dimethylphenyl)-2-{[6-(4-methylbenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B11262526.png)
